molecular formula C6H8F2O3 B1171791 2,2-Difluorocyclohexane-1,3-dione hydrate CAS No. 183742-84-9

2,2-Difluorocyclohexane-1,3-dione hydrate

Cat. No.: B1171791
CAS No.: 183742-84-9
M. Wt: 166.12
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclohexane-1,3-dione hydrate is a chemical compound with the molecular formula C6H6F2O2. It is a useful research chemical and is often utilized in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexane-1,3-dione hydrate typically involves the fluorination of cyclohexane-1,3-dione. This process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexane-1,3-dione hydrate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.

Scientific Research Applications

2,2-Difluorocyclohexane-1,3-dione hydrate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use in research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: Lacks the fluorine atoms, making it less reactive in certain contexts.

    2,2-Dichlorocyclohexane-1,3-dione: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

    2,2-Dibromocyclohexane-1,3-dione: Similar to the dichloro compound but with bromine atoms, affecting its reactivity and applications.

Uniqueness

2,2-Difluorocyclohexane-1,3-dione hydrate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

2,2-difluorocyclohexane-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHMICZCMOUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717284
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-84-9
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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